[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
CAS No.: 27832-84-4
Cat. No.: VC0197912
Molecular Formula: C34H54O4
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27832-84-4 |
|---|---|
| Molecular Formula | C34H54O4 |
| IUPAC Name | [(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
| Standard InChI | InChI=1S/C34H54O4/c1-21(35)37-28-15-18-33(8)24-11-13-27-32(7,20-23(24)10-12-25(33)30(28,3)4)17-14-26-31(5,6)29(38-22(2)36)16-19-34(26,27)9/h10,24-29H,11-20H2,1-9H3/t24-,25-,26-,27-,28-,29-,32-,33+,34-/m0/s1 |
| SMILES | CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)OC(=O)C)C)CC3(CCC2C1(C)C)C)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound belongs to the serratane-type triterpenoids, characterized by a pentacyclic framework (13.8.0.0³,¹².0⁶,¹¹.0¹⁶,²¹) with seven methyl groups and two acetate ester groups at positions 19 and 8. Its stereochemistry is defined by eight chiral centers (3S,6R,8S,11R,12S,15S,16R,19S,21R), contributing to its unique spatial arrangement .
Key Structural Features:
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Pentacyclic Core: A fused ring system comprising three six-membered and two five-membered rings.
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Acetate Esters: At positions 19 (acetyloxy) and 8 (acetate), influencing solubility and reactivity.
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Methyl Groups: Seven methyl substituents distributed across the core, enhancing hydrophobicity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₅₄O₄ (Inferred from IUPAC) | |
| Molecular Weight | 526.81 g/mol (Estimated) | |
| Solubility | Organic solvents (e.g., chloroform, methanol) |
Functional Group Reactivity
The compound undergoes characteristic reactions typical of triterpenoids:
Oxidation:
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Reagents: KMnO₄ or CrO₃.
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Products: Oxidized derivatives (e.g., ketones or epoxides) at unsaturated positions .
Reduction:
Hydrolysis:
Biosynthesis and Synthetic Pathways
Natural Occurrence
The compound is isolated from Lycopodium complanatum, a plant species in New Guinea, alongside serratenediol and tohogenol . Biosynthesis involves:
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2,3-Oxidosqualene Cyclization: Forms the dammarane cation intermediate, directing pentacyclic triterpene synthesis .
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Post-Cyclization Modifications: Methylation, oxidation, and acetylation introduce functional groups .
Synthetic Routes
While direct synthesis data is limited, analogous methods for serratane-type triterpenoids include:
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Esterification: Acetylation of serratenediol using acetic anhydride or acetyl chloride .
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Chromatographic Purification: Column chromatography (e.g., silica gel) and thin-layer chromatography to isolate diacetate derivatives .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ | Introduction of acetyl groups |
| Purification | Silica gel, chloroform/methanol | Isolation of crystalline compound |
Biological Activities and Mechanisms
Antimicrobial Activity
Pentacyclic triterpenoids exhibit broad-spectrum antimicrobial effects through:
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Membrane Disruption: Interactions with microbial cell membranes.
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Enzyme Inhibition: Targeting bacterial enzymes like DNA gyrase .
Study Highlights:
Anti-Inflammatory and Anticancer Properties
The compound’s acetyl groups may modulate inflammatory pathways (e.g., NF-κB) and apoptosis.
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Cytotoxicity: Induced apoptosis in cancer cell lines via pro-apoptotic signaling (e.g., caspase activation) .
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Anti-Angiogenic Effects: Inhibition of vascular endothelial growth factor (VEGF) pathways .
Table 3: Bioactivity Comparison
| Activity | Target/Pathway | Effect |
|---|---|---|
| Antimicrobial | Cell membranes, DNA gyrase | Growth inhibition |
| Anti-inflammatory | NF-κB, COX-2 | Reduced cytokine production |
| Anticancer | Caspase-3, VEGF | Apoptosis, anti-angiogenesis |
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a scaffold for drug design:
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Drug Delivery: Solubility in organic solvents facilitates encapsulation in lipid-based carriers .
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Prodrug Development: Acetyl groups enhance bioavailability; hydrolysis releases active serratenediol .
Industrial Uses
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Intermediate Synthesis: Precursor for complex triterpenoid derivatives.
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Material Science: Potential in polymer or surfactant formulations due to hydrophobicity .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity Variance |
|---|---|---|
| Serratenediol | Non-acetylated form | Enhanced water solubility |
| Serratriol | Additional hydroxyl group | Stronger anti-inflammatory |
| Tohogenol | Dehydration product | Reduced antimicrobial activity |
Pharmacokinetic Considerations
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Metabolism: Hepatic esterases hydrolyze acetate groups, releasing serratenediol.
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Toxicity: Acetyl groups may reduce systemic toxicity compared to non-esterified forms .
Challenges and Future Directions
Research Gaps
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Mechanism of Action: Limited data on specific molecular targets.
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In Vivo Studies: Preclinical trials to assess efficacy and safety are lacking.
Opportunities
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